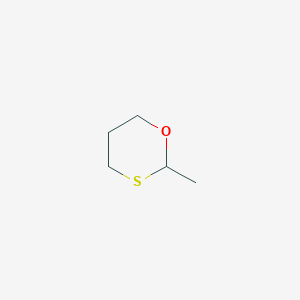

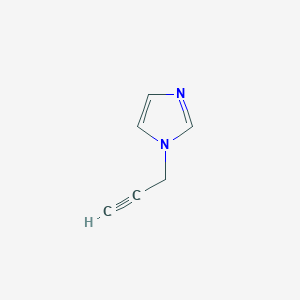

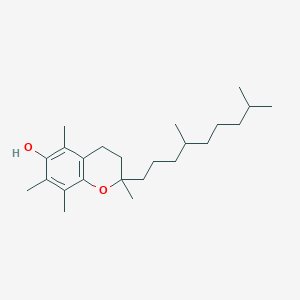

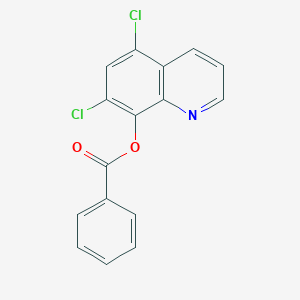

1-(丙-2-炔-1-基)-1H-咪唑

描述

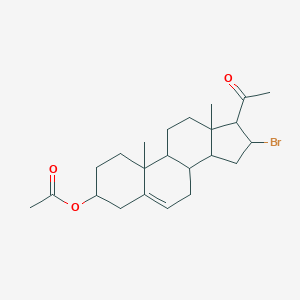

苯甲酰腺苷磷酰胺(Bz-rA 磷酰胺),也称为 5’-O-(4,4’-二甲氧基三苯甲基)-N6-苯甲酰-2’-O-[(叔丁基)二甲基硅基]-腺苷-3’-O-[(2-氰乙基)-(N,N-二异丙基)]-磷酰胺,是一种用于寡核苷酸合成的化合物。它含有腺苷核苷,具有苯甲酰碱基保护基,专为 RNA 合成而设计。 该化合物以其高纯度而闻名,并应用于各种领域,包括治疗开发和诊断研究 .

科学研究应用

苯甲酰腺苷磷酰胺广泛用于科学研究,特别是用于合成 RNA 寡核苷酸。其应用包括:

治疗开发: 用于合成反义寡核苷酸和 siRNA 用于基因沉默疗法。

诊断研究: 用于创建 PCR 和其他诊断检测的探针和引物。

作用机制

苯甲酰腺苷磷酰胺的作用机制涉及它在化学合成过程中被掺入寡核苷酸。该化合物的保护基团确保核苷在合成过程中保持完整。 磷酰胺基团促进核苷酸之间形成磷酸二酯键,从而允许将核苷依次添加到正在生长的寡核苷酸链中 .

生化分析

Biochemical Properties

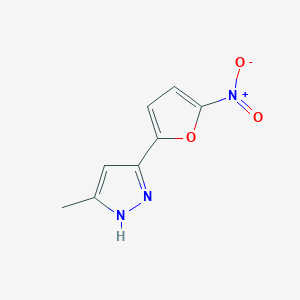

It has been found to participate in certain chemical reactions . For instance, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . The compound acts as a photosensitizer in this reaction, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . For example, it has been found to exhibit inhibitory effects against α-amylase, pancreatic lipase, and β-glucuronidase . These enzymes play significant roles in various cellular processes, including carbohydrate digestion, lipid metabolism, and glucuronide detoxification .

Molecular Mechanism

The molecular mechanism of 1-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with various biomolecules. In the visible-light-induced oxidative formylation reaction, both the starting material and the product act as photosensitizers . Singlet oxygen and superoxide anion are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It has been used in reactions that yield products in good yields under mild conditions

Metabolic Pathways

The compound has been found to inhibit enzymes such as α-amylase, pancreatic lipase, and β-glucuronidase , which are involved in important metabolic pathways

准备方法

合成路线和反应条件

苯甲酰腺苷磷酰胺的合成涉及用苯甲酰基和叔丁基二甲基硅基保护腺苷核苷。主要步骤包括:

5’-OH 基团的保护: 使用 4,4’-二甲氧基三苯甲基氯 (DMT-Cl) 实现。

2’-OH 基团的保护: 使用叔丁基二甲基硅基氯 (TBDMS-Cl) 进行。

氨基的保护: 使用苯甲酰氯 (Bz-Cl) 用于此目的。

工业生产方法

苯甲酰腺苷磷酰胺的工业生产遵循类似的合成路线,但在更大规模上进行。自动合成系统通常用于确保高产率和高纯度。 该过程涉及严格的质量控制措施,包括 HPLC 和 NMR 分析,以确保最终产品符合所需规格 .

化学反应分析

反应类型

苯甲酰腺苷磷酰胺在寡核苷酸合成过程中经历了几种关键反应:

脱三苯甲基: 去除 DMT 基团以暴露 5’-OH 基团。

偶联: 磷酰胺与正在生长的寡核苷酸链的 5’-OH 基团反应。

封端: 未反应的 5’-OH 基团被封端以防止副反应。

氧化: 亚磷酸三酯被氧化为磷酸三酯.

常用试剂和条件

脱三苯甲基: 通常使用三氯乙酸 (TCA) 在二氯甲烷 (DCM) 中进行。

偶联: 由四唑或其衍生物在乙腈中活化。

封端: 乙酸酐和 N-甲基咪唑在四氢呋喃 (THF) 中。

氧化: 碘在水和吡啶中.

主要产物

这些反应的主要产物是具有正确序列的所需寡核苷酸。 通过仔细控制反应条件和纯化步骤,可以最大程度地减少杂质 .

相似化合物的比较

苯甲酰腺苷磷酰胺类似于其他 RNA 磷酰胺,如乙酰胞苷磷酰胺和异丁酰鸟苷磷酰胺。它在特定的保护基团和高纯度方面具有独特性,使其特别适合治疗应用。类似化合物包括:

乙酰胞苷磷酰胺: 用于胞嘧啶的掺入。

异丁酰鸟苷磷酰胺: 用于鸟嘌呤的掺入。

尿苷磷酰胺: 用于尿嘧啶的掺入

属性

IUPAC Name |

1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-4-8-5-3-7-6-8/h1,3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOQKSGJGCADAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene](/img/structure/B102214.png)

![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)